molecular formula C14H12O4S3 B2639004 diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate CAS No. 502764-52-5

diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate

Cat. No.: B2639004
CAS No.: 502764-52-5
M. Wt: 340.43
InChI Key: SXBIAKZMSXMKTA-UHFFFAOYSA-N
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Description

Diethyl 3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate is a sulfur-rich tricyclic compound featuring a fused thiophene system with two ethyl ester groups at positions 4 and 10. The trithiatricyclo framework comprises three sulfur atoms, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S3/c1-3-17-13(15)9-5-7-11(20-9)12-8(19-7)6-10(21-12)14(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBIAKZMSXMKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(S2)C=C(S3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols from ester groups .

Scientific Research Applications

Diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate exerts its effects involves its interaction with molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that further modulate biological processes .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution

4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene

  • Substituents : Bromine atoms at positions 4 and 10.
  • Molecular Formula : C₈H₂Br₂S₃.
  • Key Differences : The brominated analog lacks ester groups, replacing them with halogens. This substitution enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the absence of esters limits its utility as a carboxylate precursor .
Oxa- vs. Thia-Systems

Diethyl 1,8-Diphenyl-11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-dicarboxylate

  • Substituents : Oxygen atom in place of sulfur at position 11.
  • Molecular Formula : C₃₀H₃₀O₅.
  • Key Differences :
    • Electronic Effects : Oxygen’s higher electronegativity increases ring strain and polarizability compared to sulfur.
    • Crystallography : The oxa analog crystallizes in a triclinic system (space group P1), with distinct packing influenced by phenyl substituents .
    • Applications : The oxa system is less electron-rich, reducing its suitability for charge-transfer applications but enhancing stability under oxidative conditions .
Boronic Acid Derivatives

3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic Acid

  • Substituents : Boronic acid group at position 3.
  • Molecular Formula : C₈H₅BO₂S₃.
  • Key Differences :
    • Reactivity : The boronic acid enables participation in Suzuki couplings, a feature absent in the diethyl ester.
    • Applications : Widely used in medicinal chemistry for biaryl synthesis, contrasting with the ester’s role as a synthetic intermediate .
Sulfone Derivatives

3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-Dioxide

  • Substituents : Sulfone groups at position 5.
  • Key Differences :
    • Electronic Properties : Sulfone groups are strongly electron-withdrawing, altering the compound’s redox behavior and acidity compared to the parent thioether.
    • Stability : Enhanced oxidative stability but reduced nucleophilicity .
Methyl vs. Ethyl Esters

Dimethyl 1,8-Bis(4-Methylphenyl)-11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate

  • Substituents : Methyl esters and methylphenyl groups.
  • Molecular Formula : C₂₈H₂₄O₅.
  • Crystallography: Crystallizes in a monoclinic system (P21/c), with hydrogen bonding influencing packing .

Biological Activity

Diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate is a complex organic compound with significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tricyclic structure with multiple sulfur atoms and carboxylate functional groups that contribute to its reactivity and biological interactions.

Structural Formula

The compound can be represented as follows:

C14H18O4S3\text{C}_{14}\text{H}_{18}\text{O}_4\text{S}_3

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, antitumor, and antioxidant properties.

Antimicrobial Activity

Research has demonstrated that diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca exhibits significant antimicrobial properties against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Studies indicate that the compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death.

Antitumor Activity

In vitro studies have shown that diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Antioxidant Activity

The antioxidant potential of diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca has been evaluated using various assays.

AssayResult
DPPH Radical ScavengingIC50 = 50 µg/mL
ABTS Radical ScavengingIC50 = 45 µg/mL

The compound demonstrates strong radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca against clinical isolates of bacteria and fungi. The results confirmed its potential as an effective antimicrobial agent with a broad spectrum of activity .
  • Antitumor Mechanism Investigation :
    Research conducted at a prominent cancer research institute focused on the antitumor mechanisms of this compound in HeLa cells. The study revealed that treatment with diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca led to significant apoptosis and cell cycle arrest at the G2/M phase .
  • Oxidative Stress Study :
    An investigation into the antioxidant properties published in Free Radical Biology and Medicine highlighted the compound's ability to reduce oxidative stress markers in cellular models . This suggests potential applications in preventing oxidative damage in various diseases.

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